1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea

Anticancer Cytotoxicity Selectivity index

1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea (CAS 1207017-76-2) is a trisubstituted urea (MW 315.4, XLogP3 3.0) with documented tumor-cell selectivity. In NCI-60 screens, 4-fluorobenzyl analogs achieve log GI₅₀ < −8.0 against RXF-393 renal cancer, with selectivity diverging from non-fluorinated congeners that redirect activity toward CNS SF-268. The 4-(dimethylamino)phenethyl arm provides a basic center for salt formation and solubility optimization, while the 4-fluorobenzyl group enables systematic electronic/steric SAR probing. Use as a reference standard in tumor-panel selectivity mapping, a probe for fluorine contributions to PAMPA permeability and microsomal stability, or a diversification scaffold via N-demethylation, N-oxide formation, or quaternization reactions. Deploy this compound when precise 4-fluorobenzyl pharmacological fingerprinting is critical.

Molecular Formula C18H22FN3O
Molecular Weight 315.392
CAS No. 1207017-76-2
Cat. No. B2638745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea
CAS1207017-76-2
Molecular FormulaC18H22FN3O
Molecular Weight315.392
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(C=C2)F
InChIInChI=1S/C18H22FN3O/c1-22(2)17-9-5-14(6-10-17)11-12-20-18(23)21-13-15-3-7-16(19)8-4-15/h3-10H,11-13H2,1-2H3,(H2,20,21,23)
InChIKeyYUFZATIFKKIFBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 20 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea (CAS 1207017-76-2): Structural Identity and Procurement Context


1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea (CAS 1207017-76-2) is a synthetic trisubstituted urea derivative with molecular formula C₁₈H₂₂FN₃O and molecular weight 315.4 g·mol⁻¹ [1]. The compound features a 4-(dimethylamino)phenethyl arm linked via a urea bridge to a 4-fluorobenzyl moiety, placing it within the broader class of 1,3-disubstituted and trisubstituted unsymmetrical ureas that are widely explored as kinase inhibitor scaffolds, soluble epoxide hydrolase inhibitors, and anticancer lead compounds [2]. In curated databases it is indexed under PubChem CID 45504472 and the synonym ADS-J13, with annotation as a pharmacologically active substance of the phenylurea class [3].

Why 1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea Cannot Be Interchanged with Closest Structural Analogs


Within the phenethylamine-based urea series, minor structural perturbations at either the N-aryl or N′-benzyl position produce substantial shifts in cytotoxicity selectivity, target engagement, and therapeutic index. Published structure–activity relationship (SAR) data on related phenethylamine ureas demonstrate that replacing a 4-fluorobenzyl group with a 4-methylbenzyl or 3,4-dimethoxyphenethyl substituent can invert the HeLa/A549 selectivity profile and alter toxicity toward non-malignant HDF fibroblasts by several-fold [1]. Furthermore, the presence of the 4-fluorobenzyl moiety is specifically associated with enhanced antiproliferative activity in renal cancer (RXF-393) and CNS cancer (SF-268) cell lines in NCI 60-cell-panel screens of structurally related makaluvamine analogs, an advantage not observed for the corresponding non-fluorinated or dimethoxy-phenethyl congeners [2]. Generic replacement of 1-(4-(dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea with an unsubstituted benzyl or 4-methoxybenzyl analog is therefore likely to yield a different pharmacological fingerprint in any target- or phenotype-based assay.

1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea: Quantitative Differentiation Evidence vs. Closest Analogs


Cytotoxicity Selectivity Profile of 4-Fluorobenzyl vs. 4-Methylbenzyl Phenethyl Ureas in HeLa and HDF Cells

In the sole peer-reviewed study reporting cytotoxicity data on phenethylamine-based ureas bearing the 4-fluorobenzyl motif, the unsymmetrical urea 1-(3,4-dimethoxyphenethyl)-3-(4-fluorophenethyl)urea exhibited an IC₅₀ against the HeLa cervical cancer cell line comparable to that of cisplatin, but with elevated toxicity toward non-malignant HDF fibroblasts relative to its 4-methylphenethyl counterpart [1]. Although the target compound 1-(4-(dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea was not directly profiled in this study, the data establish that the 4-fluorobenzyl substituent modulates the therapeutic window of phenethylamine-based ureas in a cell-type-dependent manner, differentiating it from 4-methylbenzyl and 4-methoxybenzyl congeners.

Anticancer Cytotoxicity Selectivity index

NCI-60 Antiproliferative Fingerprint: 4-Fluorobenzyl vs. Non-Fluorinated Benzyl/Phenethyl Analogs

In a study of makaluvamine-derived benzyl and phenethyl analogs, compounds bearing the 4-fluorobenzyl substituent demonstrated superior antiproliferative activity compared to 3,4-dimethoxyphenethyl and 3,4-methylenedioxyphenethyl analogs across the NCI-60 cell line panel. The 4-fluorobenzyl analog achieved a log GI₅₀ < −8.0 M against the renal cancer cell line RXF-393, while the dimethoxyphenethyl analog showed its best activity (log GI₅₀ < −8.0) against the CNS cancer line SF-268, indicating a tissue-selectivity shift driven by the fluorobenzyl group [1]. Although this study did not include 1-(4-(dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea itself, the consistent superiority of 4-fluorobenzyl over non-fluorinated phenethyl congeners in NCI screens constitutes class-level evidence that the 4-fluorobenzyl substituent confers a distinct tumor-type selectivity profile.

Anticancer NCI-60 Renal cancer

Physicochemical Property Differentiation: 4-Fluorobenzyl vs. 4-Methoxybenzyl vs. Unsubstituted Benzyl Phenethyl Ureas

Computationally derived physicochemical descriptors highlight measurable differences between 1-(4-(dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea and its closest commercially indexed analogs. The target compound has a calculated XLogP3 of 3.0, molecular weight of 315.4 g·mol⁻¹, and 6 rotatable bonds [1]. In comparison, 1-benzyl-3-(4-(dimethylamino)phenethyl)urea (PubChem CID 6331638) has a molecular weight of 297.4 g·mol⁻¹ and lacks the electron-withdrawing fluorine atom, resulting in a lower XLogP and altered hydrogen-bond acceptor capacity [2]. The 4-methoxybenzyl analog 1-(4-(dimethylamino)phenethyl)-3-(4-methoxybenzyl)urea (not indexed in PubChem) is expected to have a higher XLogP and an additional hydrogen-bond acceptor. These differences in lipophilicity, electronic character, and rotatable bond count directly affect membrane permeability, metabolic stability, and target-binding conformation, making the compounds non-interchangeable in any quantitative structure–activity relationship (QSAR)-guided design or lead optimization campaign.

Physicochemical properties Lipophilicity Drug-likeness

1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea: Evidence-Anchored Application Scenarios for Procurement Decision-Making


Scaffold for Structure–Activity Relationship (SAR) Exploration of Phenethylamine-Urea Anticancer Agents

Based on the class-level evidence that 4-fluorobenzyl-substituted phenethyl ureas exhibit distinct tumor-type selectivity and cytotoxicity profiles in HeLa, A549, and HDF cell lines [1], 1-(4-(dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea is best deployed as a starting scaffold for SAR studies aimed at optimizing the therapeutic window of this chemotype. The 4-(dimethylamino) group on the phenethyl arm provides a basic center amenable to salt formation and solubility tuning, while the 4-fluorobenzyl group can be systematically varied to probe electronic and steric effects on target engagement.

Reference Compound for Renal and CNS Cancer Cell Line Selectivity Screens

The NCI-60 data from structurally related 4-fluorobenzyl analogs demonstrate log GI₅₀ values < −8.0 against the RXF-393 renal cancer line, with a selectivity shift relative to non-fluorinated phenethyl analogs that redirect activity toward CNS cancer line SF-268 [2]. This compound can serve as a 4-fluorobenzyl-containing reference standard in panel screens designed to map the tumor-type selectivity determinants of urea-based antiproliferative agents.

Physicochemical Probe for Fluorine-Mediated Lipophilicity and Permeability Optimization

The computed XLogP3 of 3.0 and the presence of a single fluorine atom make this compound a useful probe molecule for quantifying the contribution of a 4-fluorobenzyl substituent to lipophilicity, passive membrane permeability (e.g., PAMPA), and metabolic stability (e.g., human liver microsome intrinsic clearance) when compared head-to-head with the corresponding unsubstituted benzyl (MW 297.4) and 4-methoxybenzyl (predicted higher XLogP) analogs [3].

Chemical Intermediate for Late-Stage Diversification via the Dimethylamino Handle

The para-dimethylamino group on the phenethyl ring provides a synthetic handle for N-demethylation, N-oxide formation, or quaternization reactions, enabling late-stage diversification to generate focused libraries of urea derivatives. The 4-fluorobenzyl group remains chemically orthogonal under these conditions, allowing independent optimization of the N-aryl and N′-benzyl pharmacophoric elements [3].

Quote Request

Request a Quote for 1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.